molecular formula C6H4BrClFNO B1383948 (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol CAS No. 2090900-85-7

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol

Cat. No.: B1383948
CAS No.: 2090900-85-7
M. Wt: 240.46 g/mol
InChI Key: UMALBJZIOHADHI-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H4BrClFNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique combination of halogen atoms (bromine, chlorine, and fluorine) attached to the pyridine ring, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol typically involves multi-step reactions starting from commercially available pyridine derivativesFor instance, the synthesis might start with 2-chloro-5-bromopyridine, which undergoes fluorination and subsequent hydroxymethylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient halogenation and hydroxymethylation processes .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydroxymethyl group to other functional groups .

Scientific Research Applications

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and hydroxymethyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 5-Bromo-2-fluoropyridine
  • 2-Chloro-3-fluoropyridine

Uniqueness

(5-Bromo-2-chloro-3-fluoropyridin-4-yl)methanol is unique due to the presence of three different halogen atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of halogens is not commonly found in other pyridine derivatives, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-bromo-2-chloro-3-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1,11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMALBJZIOHADHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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